2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound characterized by a benzimidazole core linked to a piperidine ring, which is further connected to a difluorophenyl acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting various biological pathways.
The compound is cataloged under the identifier 887216-45-7 and can be sourced from chemical suppliers like BenchChem and PubChem, which provide detailed information on its properties and synthesis methods.
This compound falls under the category of bioactive molecules with potential applications in pharmacology, particularly as enzyme inhibitors or receptor modulators. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are typically employed to characterize the synthesized compound.
The molecular structure of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide can be described by its IUPAC name and represented using its InChI string:
IUPAC Name: 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,4-difluorophenyl)acetamide
InChI: InChI=1S/C20H20F2N4O/c21-14-5-6-16(15(22)11-14)23-19(27)12-26-9-7-13(8-10-26)20-24-17-3-1-2-4-18(17)25-20/h1-6,11,13H,7-10,12H2,(H,23,27)(H,24,25).
The compound has a molecular formula of , indicating the presence of fluorine atoms that contribute to its unique properties. The structure features multiple functional groups that facilitate interactions with biological targets.
The compound is expected to undergo various chemical reactions typical for amides and heterocycles. Key reactions include:
Understanding these reactions is crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors:
The physical properties of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide include:
Key chemical properties include:
Analytical data such as melting point, boiling point, and spectral data (NMR and IR spectra) are essential for characterizing the compound but are not explicitly provided in the sources reviewed .
The applications of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide span several fields:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: